1-(1H-1,2,3-Benzotriazol-1-yl)-3,3-dimethylbutan-1-one
CAS No.: 55889-34-4
Cat. No.: VC6509066
Molecular Formula: C12H15N3O
Molecular Weight: 217.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55889-34-4 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.272 |
| IUPAC Name | 1-(benzotriazol-1-yl)-3,3-dimethylbutan-1-one |
| Standard InChI | InChI=1S/C12H15N3O/c1-12(2,3)8-11(16)15-10-7-5-4-6-9(10)13-14-15/h4-7H,8H2,1-3H3 |
| Standard InChI Key | ZGYTUDOKBYAGMV-UHFFFAOYSA-N |
| SMILES | CC(C)(C)CC(=O)N1C2=CC=CC=C2N=N1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Tautomerism
The molecule consists of a benzotriazole ring system fused to a 3,3-dimethylbutan-1-one group. The benzotriazole component contains three nitrogen atoms arranged in a 1,2,3-triazole configuration conjugated to a benzene ring, while the ketone side chain introduces steric bulk via its geminal dimethyl groups. This combination creates a planar aromatic region adjacent to a hydrophobic, branched aliphatic segment .
Benzotriazoles exhibit tautomerism, with the 1H- and 2H-forms interconverting via proton shifts between N1 and N2 positions. For 1-(1H-benzotriazol-1-yl)-3,3-dimethylbutan-1-one, the substitution at N1 stabilizes the 1H-tautomer, as evidenced by its IUPAC name and crystallographic data from related compounds . The ketone’s electron-withdrawing nature further polarizes the N1–N2 bond, enhancing the ring’s electrophilicity at N3 for potential nucleophilic attacks.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 55889-34-4 |
| Molecular Formula | C₁₂H₁₅N₃O |
| Molecular Weight | 217.272 g/mol |
| IUPAC Name | 1-(benzotriazol-1-yl)-3,3-dimethylbutan-1-one |
| SMILES | CC(C)(C)CC(=O)N1C2=CC=CC=C2N=N1 |
| InChI Key | ZGYTUDOKBYAGMV-UHFFFAOYSA-N |
Synthesis and Production Pathways
Purification and Yield Optimization
Crude products typically require chromatographic purification (silica gel, ethyl acetate/hexane eluent) to remove unreacted starting materials and regioisomers. Reported yields for analogous reactions range from 65–85%, depending on the acyl chloride’s reactivity and steric hindrance from the dimethyl groups . Recrystallization from ethanol/water mixtures improves purity, with final compounds exhibiting melting points between 98–102°C.
Reactivity and Functionalization
Electrophilic and Nucleophilic Sites
The molecule presents two reactive centers:
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Benzotriazole N3: Susceptible to nucleophilic displacement, enabling coupling reactions with amines or alkoxides.
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Ketone Carbonyl: Participates in condensations (e.g., with hydrazines to form hydrazones) or reductions to secondary alcohols.
Notably, the steric bulk of the 3,3-dimethyl group hinders approach to the carbonyl, making it less reactive than linear aliphatic ketones. This property could be exploited in selective transformations where moderate electrophilicity is desired .
Stability Under Ambient Conditions
Thermogravimetric analysis (TGA) of related benzotriazole ketones shows decomposition onset temperatures of 180–220°C, indicating moderate thermal stability. The compound is likely hygroscopic due to the polar benzotriazole moiety, necessitating storage under anhydrous conditions . Photodegradation studies suggest that the benzotriazole ring provides UV absorption maxima near 280 nm, potentially conferring light-sensitive behavior in solution .
Applications in Organic Synthesis
Stabilization of Reactive Intermediates
Benzotriazoles are renowned for stabilizing acyl transfer agents. This compound may serve as a shelf-stable precursor to acylium ions, enabling controlled release in Friedel-Crafts acylations or Suzuki-Miyaura cross-couplings. For example:
Such reactivity would align with reported uses of 1-acylbenzotriazoles in palladium-catalyzed reactions .
Polymer Science Applications
Incorporating the benzotriazole moiety into polymers could enhance UV resistance and thermal stability. Copolymerization with styrene or acrylates via radical initiators might yield materials with tailored optical properties, leveraging the aromatic system’s electron-deficient character for charge-transfer complexes .
Future Research Directions
Mechanistic Studies
Elucidating the compound’s behavior in catalytic cycles (e.g., palladium-mediated cross-couplings) could unlock novel synthetic methodologies. Time-resolved spectroscopy and DFT calculations would clarify its role in transition states .
Pharmaceutical Intermediates
Exploration as a prodrug component is warranted, given benzotriazole’s ability to mask hydroxyl or amine functionalities. The branched ketone might improve lipid solubility for blood-brain barrier penetration .
Green Chemistry Applications
Developing solvent-free synthesis routes or biocatalytic methods could enhance the compound’s sustainability profile. Immobilized lipases have shown promise in acylating benzotriazoles under mild conditions .
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